molecular formula C20H18O7 B2937193 (Z)-methyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 620547-61-7

(Z)-methyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2937193
CAS No.: 620547-61-7
M. Wt: 370.357
InChI Key: JMPXZACWRXRMJC-MFOYZWKCSA-N
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Description

(Z)-Methyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic benzofuran derivative characterized by a Z-configuration at the benzylidene double bond. Its structure comprises a 2,3-dihydrobenzofuran core substituted with a 3-oxo group at position 3, a 2,3-dimethoxybenzylidene moiety at position 2, and a methyl acetate group linked via an ether bond at position 4. Such compounds are often explored for their bioactivities, particularly in plant-derived biomolecule research, where structural modifications influence pharmacological and physicochemical properties .

Properties

IUPAC Name

methyl 2-[[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O7/c1-23-15-6-4-5-12(20(15)25-3)9-17-19(22)14-8-7-13(10-16(14)27-17)26-11-18(21)24-2/h4-10H,11H2,1-3H3/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPXZACWRXRMJC-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through a multi-step organic synthesis process. One common method involves the condensation of 2,3-dimethoxybenzaldehyde with 6-hydroxy-2,3-dihydrobenzofuran-3-one in the presence of a base, followed by esterification with methanol. The reaction conditions typically require a solvent such as dichloromethane, a base like triethylamine, and a catalyst such as p-toluenesulfonic acid.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for efficiency and yield. This may involve the use of continuous flow reactors, automated synthesis platforms, and large-scale purification techniques to ensure the production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be performed to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: : Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

Scientific Research Applications

Chemistry

In organic chemistry, the compound is used as a building block for synthesizing more complex molecules

Biology

The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In material science, the compound is used in the development of new materials with unique properties. Its applications include the creation of advanced polymers and coatings.

Mechanism of Action

The mechanism by which (Z)-methyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to other benzylidene-substituted benzofuran derivatives, differing primarily in the substituents on the benzylidene ring. Key analogs include:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents on Benzylidene Molecular Formula Molecular Weight (g/mol) XLogP3 Key Features
Target Compound (Z-configuration) 2,3-dimethoxy C₂₀H₁₈O₇ 370.4 N/A Electron-donating methoxy groups at ortho positions
(Z)-Methyl 2-((2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate 3-fluoro C₁₉H₁₅FO₅ 342.3 N/A Electron-withdrawing fluorine at meta position; reduced steric bulk
(Z)-Methyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate 2,5-dimethoxy C₂₀H₁₈O₇ 370.4 3.4 Methoxy groups at para positions; higher lipophilicity (XLogP3 = 3.4)

Key Findings:

Substituent Effects: Electron-Donating vs. Steric and Lipophilic Properties: The 2,5-dimethoxy analog shares the same molecular weight as the target compound but exhibits higher lipophilicity (XLogP3 = 3.4), suggesting better membrane permeability. In contrast, the 3-fluoro analog’s lower molecular weight (342.3 g/mol) may improve solubility .

Bioactivity Context :
While direct bioactivity data for the target compound is unavailable, research on similar benzofuran derivatives highlights their roles as antioxidants, anti-inflammatory agents, or enzyme inhibitors. For example, fluorinated analogs are often prioritized for enhanced metabolic stability, whereas methoxy-substituted derivatives may exhibit stronger interactions with hydrophobic binding pockets .

Notes

  • References , and provide foundational insights but underscore the need for targeted studies to validate hypotheses.

Biological Activity

(Z)-methyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate, also known by its PubChem CID 858763-44-7, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, including its mechanisms of action and potential therapeutic applications.

  • Molecular Formula : C20_{20}H18_{18}O7_{7}
  • Molecular Weight : 370.357 g/mol
  • IUPAC Name : methyl 2-[[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate

Research indicates that this compound exhibits various biological activities, primarily through its interaction with cellular pathways. Notably, it has shown promise in the following areas:

  • Antioxidant Activity :
    • Studies have demonstrated that this compound can scavenge free radicals, thus exhibiting potent antioxidant properties. In vitro assays using DPPH and ABTS radical scavenging tests revealed significant inhibition rates comparable to standard antioxidants like ascorbic acid .
  • Tyrosinase Inhibition :
    • The compound has been evaluated for its ability to inhibit mushroom tyrosinase, an enzyme crucial in melanin biosynthesis. In cell-based assays using B16F10 melanoma cells, it was found to reduce melanin production significantly. The IC50_{50} values for various analogs indicate that structural modifications can enhance or diminish this inhibitory effect .
  • Cytotoxicity :
    • Cytotoxicity studies revealed that while some analogs exhibited significant anti-melanogenic effects without cytotoxicity at lower concentrations (≤20 µM), others demonstrated concentration-dependent cytotoxicity . This suggests a need for careful evaluation of dosage in therapeutic applications.

Case Studies and Experimental Findings

Several studies have explored the biological activity of related compounds and their analogs:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenging DPPH radicals
Tyrosinase InhibitionIC50_{50} values ranging from 1.12 µM to >200 µM
CytotoxicitySignificant at concentrations ≥2.5 µM

Discussion

The biological activity of this compound suggests it could be a valuable candidate for further research in dermatological and cosmetic applications due to its anti-melanogenic properties. Additionally, its antioxidant capacity indicates potential benefits in combating oxidative stress-related diseases.

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